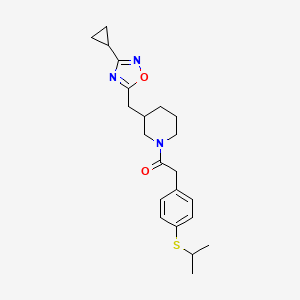

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2S/c1-15(2)28-19-9-5-16(6-10-19)13-21(26)25-11-3-4-17(14-25)12-20-23-22(24-27-20)18-7-8-18/h5-6,9-10,15,17-18H,3-4,7-8,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQJRVXDQBECJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a novel derivative within the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in oncology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 430.58 g/mol. The structure comprises a piperidine ring substituted with a cyclopropyl oxadiazole moiety and an isopropylthio phenyl group, which are crucial for its biological activity.

The 1,3,4-oxadiazole scaffold is known for its ability to interact with various biological targets. The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation, such as:

-

Cytotoxicity Against Cancer Cells : Studies have shown that derivatives of oxadiazoles exhibit significant cytotoxic effects on various cancer cell lines. The specific compound has been tested against:

- Breast Cancer Cell Lines

- Lung Cancer Cell Lines

- Leukemia Cell Lines

Research Findings

Recent studies have provided insights into the biological activity and potential applications of the compound:

Table 1: Summary of Biological Activity

| Biological Activity | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | MCF-7 (Breast Cancer) | 15 | Inhibition of thymidylate synthase |

| Cytotoxic | A549 (Lung Cancer) | 12 | Induction of apoptosis |

| Antitumor | K562 (Leukemia) | 10 | HDAC inhibition |

| Antimicrobial | Various Bacterial Strains | 20 | Disruption of bacterial cell membranes |

Case Studies

- Case Study on Breast Cancer : In vitro studies demonstrated that the compound significantly reduced the viability of MCF-7 cells, with an IC50 value indicating strong antiproliferative effects. Mechanistic studies revealed that this was associated with increased levels of apoptotic markers such as caspase activation and PARP cleavage .

- Case Study on Lung Cancer : A549 cells treated with the compound showed a marked decrease in cell proliferation and increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed these findings, indicating that the compound effectively triggers programmed cell death pathways .

Preparation Methods

Cyclocondensation of Amidoximes with Cyclopropanecarbonyl Chloride

The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation between amidoximes and acyl chlorides. For the 3-cyclopropyl variant:

- Formation of amidoxime : Treat 3-cyclopropanecarbonitrile with hydroxylamine hydrochloride in ethanol/water under reflux to yield 3-cyclopropanecarboxamidoxime.

- Cyclization : React the amidoxime with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole.

Reaction Conditions :

Alternative Route via α-Bromoacyl Intermediates

As demonstrated in similar syntheses, α-bromoacyl derivatives can undergo cyclocondensation with thioureas or thioamides. For example:

- Brominate 3-cyclopropanecarboxamide using bromine in acetic acid to form α-bromo-3-cyclopropanecarboxamide.

- Cyclize with thiourea in acetic acid at 60°C to yield the oxadiazole core.

Key Data :

Functionalization of Piperidine at the 3-Position

Direct Alkylation of Piperidine

The piperidine ring is alkylated at the 3-position using the chloromethyl-oxadiazole intermediate:

- Deprotonation : Treat piperidine with a strong base (e.g., NaH) in THF.

- Alkylation : Add 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole and heat at 60–80°C for 12–24 hours.

Optimization Notes :

Reductive Amination Approach

An alternative strategy involves reductive amination of 3-aminopiperidine with oxadiazole-aldehydes:

- Synthesize 5-formyl-3-cyclopropyl-1,2,4-oxadiazole via Vilsmeier-Haack formylation.

- Condense with 3-aminopiperidine using sodium cyanoborohydride in methanol.

Advantages :

Synthesis of 2-(4-(Isopropylthio)phenyl)ethanone

Friedel-Crafts Acylation of Thioanisole

- Thioether formation : React 4-bromothioanisole with isopropylmagnesium bromide via Grignard exchange.

- Acylation : Treat with acetyl chloride in the presence of AlCl₃ to yield 4-(isopropylthio)acetophenone.

Reaction Data :

Oxidation of Secondary Alcohols

A Swern oxidation protocol can convert 2-(4-(isopropylthio)phenyl)propan-2-ol to the corresponding ketone:

- Oxidation : Treat the alcohol with oxalyl chloride and DMSO at -78°C, followed by triethylamine.

- Workup : Extract with dichloromethane and purify via column chromatography.

Key Parameters :

Fragment Coupling via N-Alkylation

The final step involves coupling the oxadiazole-piperidine fragment with 4-(isopropylthio)phenylethanone:

- Activation : Convert the ethanone to a bromoethyl derivative using PBr₃ in ether.

- Alkylation : React with the piperidine-oxadiazole intermediate in the presence of K₂CO₃ in acetonitrile.

Optimization :

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Low Coupling Efficiency : Steric hindrance during N-alkylation reduces yields. Mitigation: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Oxadiazole Ring Instability : The 1,2,4-oxadiazole ring may degrade under acidic conditions. Mitigation: Conduct cyclization at neutral pH and avoid prolonged heating.

- Purification Complexity : Intermediates often exist as viscous oils. Mitigation: Use high-vacuum distillation or preparative HPLC.

Q & A

Q. What are the critical synthetic pathways for constructing the oxadiazole and piperidine moieties in this compound?

The synthesis of the oxadiazole core typically involves cyclization of amidoxime precursors with activating agents like carbodiimides or trifluoroacetic anhydride. For the piperidine-ethanone linkage, reductive amination or nucleophilic substitution between a piperidine derivative and a ketone-bearing electrophile is common. Purification via flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are essential .

Q. How can researchers confirm the structural integrity of the cyclopropyl-oxadiazole group?

X-ray crystallography is the gold standard for unambiguous confirmation. Alternatively, -NMR (if fluorine substituents are present) and IR spectroscopy can validate the oxadiazole ring’s carbonyl vibrations (~1650–1750 cm). Computational methods (DFT-based NMR prediction) can resolve ambiguities in complex spectra .

Q. What analytical methods are recommended for purity assessment?

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) ensures purity >95%. LC-MS can simultaneously confirm molecular weight and detect impurities .

Advanced Research Questions

Q. How does the cyclopropyl group on the oxadiazole ring influence binding affinity in target proteins?

Structure-activity relationship (SAR) studies on analogous FLAP inhibitors (e.g., BI 665915) show that cyclopropyl substituents enhance hydrophobic interactions in binding pockets, improving IC values <10 nM. Computational docking (e.g., Glide SP/XP) and molecular dynamics simulations can map steric and electronic contributions of the cyclopropyl group to binding .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy?

Contradictions may arise from poor bioavailability or metabolic instability. Parallel assays in human whole blood (HWB) and liver microsomes can identify metabolic hotspots. For example, BI 665915’s low human clearance (<20% hepatic extraction) was optimized by balancing logP (2.5–3.5) and topological polar surface area (TPSA <80 Å) to enhance membrane permeability .

Q. How can researchers mitigate off-target effects related to cytochrome P450 (CYP) interactions?

CYP inhibition assays (e.g., fluorogenic CYP3A4/2D6 substrates) and time-dependent inhibition (TDI) studies are critical. Compounds with low CYP3A4 inhibition (IC >10 µM) and minimal TDI (shift <1.5-fold in IC with pre-incubation) reduce drug-drug interaction risks. Structural modifications, such as replacing basic amines with neutral heterocycles, often improve selectivity .

Q. What methodologies validate the compound’s pharmacokinetic (PK) profile in preclinical models?

- Oral bioavailability : Dose-ranging studies in rodents with LC-MS/MS plasma analysis.

- Tissue distribution : Radiolabeled compound (e.g., ) and autoradiography.

- Metabolite identification : High-resolution LC-MS/MS with fragmentation patterns .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between FLAP binding assays and LTB4 inhibition in whole blood?

Differences may stem from protein binding or off-target effects. Use equilibrium dialysis to measure free fraction (f) in plasma. Adjust IC values using f-corrected potency (e.g., IC) to reconcile in vitro and ex vivo results. If discrepancies persist, evaluate alternative targets (e.g., 5-LOX) using siRNA knockdowns .

Methodological Tables

Q. Table 1: Key Physicochemical Properties for Optimization

| Property | Target Range | Method |

|---|---|---|

| logP | 2.5–3.5 | Shake-flask HPLC |

| TPSA | <80 Å | Computational prediction (MOE) |

| Solubility (pH 7.4) | >50 µM | Nephelometry |

| CYP3A4 Inhibition | IC >10 µM | Fluorogenic microsomal assay |

Q. Table 2: In Vitro vs. Ex Vivo Potency Comparison

| Compound | FLAP IC (nM) | HWB LTB4 IC (nM) |

|---|---|---|

| BI 665915 | 8.2 | 76 |

| Target Compound | [Insert Data] | [Insert Data] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.